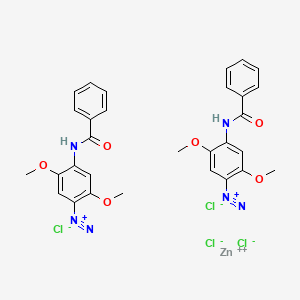![molecular formula C34H30N2O2 B12510968 2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12510968.png)
2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple phenyl groups and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole rings through cyclization reactions involving appropriate precursors. The cyclobutyl group is then introduced through a series of substitution reactions. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The phenyl groups and oxazole rings can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogen or alkyl groups.
Applications De Recherche Scientifique
2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Diphenyl-1,3,4-oxadiazole: Another heterocyclic compound with similar structural features.
4,5-Diphenyl-1,3-oxazole: Shares the oxazole ring but lacks the cyclobutyl group.
2-Phenyl-4,5-dihydro-1,3-oxazole: A simpler analog with fewer phenyl groups.
Uniqueness
2-[1-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole is unique due to the presence of both cyclobutyl and multiple phenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C34H30N2O2 |
|---|---|
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C34H30N2O2/c1-5-14-24(15-6-1)28-30(26-18-9-3-10-19-26)37-32(35-28)34(22-13-23-34)33-36-29(25-16-7-2-8-17-25)31(38-33)27-20-11-4-12-21-27/h1-12,14-21,28-31H,13,22-23H2 |
Clé InChI |
LOSDBPFBRSDLIL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


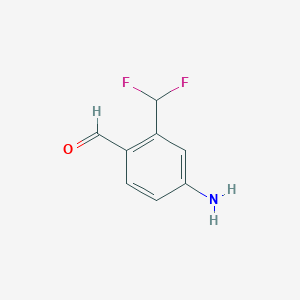
![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)
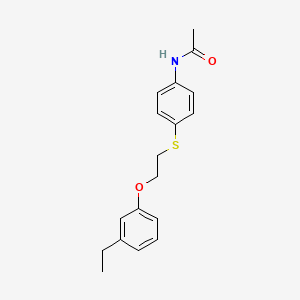
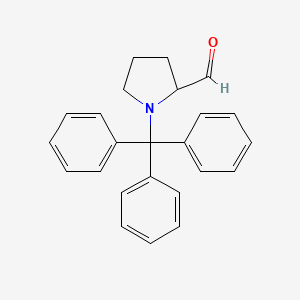

acetic acid](/img/structure/B12510919.png)
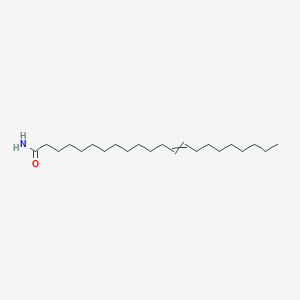
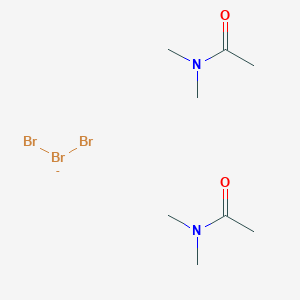
![3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12510929.png)
![1-(2-{14-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]-3,6,9,12-tetraoxatetradecanamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510932.png)
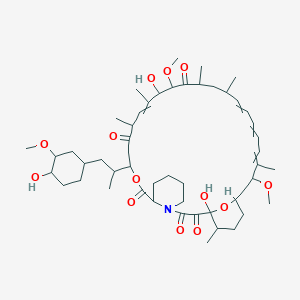
![4-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B12510942.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[2-(dipentylamino)cyclohexyl]thiourea](/img/structure/B12510944.png)
